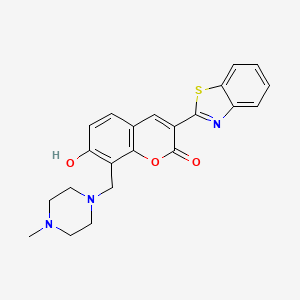

2-(Cyclopropylmethoxy)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclopropylmethoxy)-1,3-thiazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has a cyclopropylmethoxy group attached to it. It has been found to possess a range of interesting properties that make it a promising candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds bearing the oxadiazole moiety, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, are of great importance in medicinal chemistry . They exhibit a wide variety of biological activities such as antimicrobial, antimitotic, antihypertensive, anticonvulsant, anti-inflammatory, and muscle relaxant . The valuable medicinal properties of 1,3,4-oxadiazole make these compounds an important structural unit to be the subject of extensive research in recent years .

Synthesis of Complex Organic Structures

2-(Cyclopropylmethoxy)phenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and Negishi cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures.

Medicinal Chemistry

The 2-(cyclopropylmethoxy)phenyl group can act as a bioisostere of other functional groups commonly found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties, which can be used to modify existing drugs or create new ones with improved properties. The cyclopropyl ring and methoxy group might contribute to favorable interactions with biological targets, potentially leading to the development of novel therapeutic agents.

Material Science

The boronic acid functionality can participate in self-assembly processes and form covalent bonds with other molecules containing suitable complementary functional groups. This property could be useful in the design of new materials with specific functionalities, such as sensors, optoelectronic devices, or biomaterials.

Chemo-Enzymatic Synthesis

The racemic chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, which gave the R-chlorhydrin ®-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in 99% ee with 38% yield .

Wirkmechanismus

Target of Action

It’s worth noting that the mechanism of action of a compound is often determined by its interaction with specific cellular or molecular targets .

Mode of Action

It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

The two-compartment pharmacokinetic model is often used to describe the evolution of drug levels in the organism .

Result of Action

It’s known that the effects of a drug at the molecular and cellular level are often a result of its interaction with its target .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, short or disturbed sleep, smoking, stress, and depression can all impact the effectiveness of a drug .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDENZCCBJHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)

![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)

![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)

![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)